2-[(tert-Butoxycarbonyl)amino]-3-(2-fluoro-4,5-dimethoxyphenyl)-2-propanoic Acid Methyl Ester
CAS No.: 853759-47-4
Cat. No.: VC21155768
Molecular Formula: C17H22FNO6
Molecular Weight: 355.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 853759-47-4 |
|---|---|
| Molecular Formula | C17H22FNO6 |
| Molecular Weight | 355.4 g/mol |
| IUPAC Name | methyl (Z)-3-(2-fluoro-4,5-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoate |
| Standard InChI | InChI=1S/C17H22FNO6/c1-17(2,3)25-16(21)19-12(15(20)24-6)7-10-8-13(22-4)14(23-5)9-11(10)18/h7-9H,1-6H3,(H,19,21)/b12-7- |
| Standard InChI Key | WWHSTYSOUUZDEM-GHXNOFRVSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N/C(=C\C1=CC(=C(C=C1F)OC)OC)/C(=O)OC |
| SMILES | CC(C)(C)OC(=O)NC(=CC1=CC(=C(C=C1F)OC)OC)C(=O)OC |
| Canonical SMILES | CC(C)(C)OC(=O)NC(=CC1=CC(=C(C=C1F)OC)OC)C(=O)OC |
Introduction
Chemical Identity and Physical Properties
2-[(tert-Butoxycarbonyl)amino]-3-(2-fluoro-4,5-dimethoxyphenyl)-2-propanoic Acid Methyl Ester is an amino acid derivative featuring multiple functional groups that contribute to its chemical versatility. The compound is characterized by the following properties:
| Property | Value |
|---|---|
| CAS Number | 853759-47-4 |
| Molecular Formula | C17H22FNO6 |
| Molecular Weight | 355.36 g/mol |
| Physical Appearance | White Solid |
| Solubility | Dichloromethane |
| Synonyms | 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-(2-fluoro-4,5-dimethoxyphenyl)-2-Propenoic Acid Methyl Ester |
The compound possesses several key structural features that define its reactivity and applications:
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A tert-butoxycarbonyl (Boc) protecting group on the amino function
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A 2-fluoro-4,5-dimethoxyphenyl substituent
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A methyl ester of the carboxylic acid moiety
These functional groups collectively contribute to the compound's stability, reactivity profile, and pharmacological potential .
Structural Analysis and Molecular Features
The structure of 2-[(tert-Butoxycarbonyl)amino]-3-(2-fluoro-4,5-dimethoxyphenyl)-2-propanoic Acid Methyl Ester comprises several distinctive molecular features that determine its chemical behavior:
The tert-Butoxycarbonyl (Boc) Group
The tert-butoxycarbonyl group serves as a protecting group for the amino function, which is essential during peptide synthesis and other chemical transformations. This group shields the amine from reacting with other compounds during synthesis processes, allowing for selective reactions at other sites within the molecule.
The 2-Fluoro-4,5-dimethoxyphenyl Group
This aromatic substituent is a modified form of the traditional phenyl group found in phenylalanine derivatives. The presence of fluorine at the 2-position and methoxy groups at the 4 and 5 positions confers specific electronic and steric properties that influence:
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Biological activity
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Metabolic stability
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Receptor binding characteristics
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Physicochemical properties
The fluorine atom, in particular, enhances metabolic stability and can alter the electron distribution in the aromatic ring, potentially affecting binding interactions with biological targets .
The Methyl Ester Group
The carboxylic acid function is protected as a methyl ester, which improves stability and solubility in organic solvents. This protection is typically necessary during synthetic procedures and can be readily hydrolyzed when the free carboxylic acid is required for subsequent reactions.
Synthesis Pathways
The synthesis of 2-[(tert-Butoxycarbonyl)amino]-3-(2-fluoro-4,5-dimethoxyphenyl)-2-propanoic Acid Methyl Ester typically involves several steps, drawing from general synthetic approaches used for similar amino acid derivatives:
Reaction Conditions
The reactions for synthesizing similar compounds generally require specific conditions such as:
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Temperature control
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Appropriate solvent selection (e.g., dichloromethane, dimethylformamide)
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Catalysts (e.g., triethylamine)
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Protection strategies to ensure selectivity
While specific yield data for this exact compound is limited in the available search results, similar compounds with tert-butoxycarbonyl protection typically show good to excellent yields under optimized conditions .
Applications in Research and Industry
Pharmaceutical Intermediate
The primary application of 2-[(tert-Butoxycarbonyl)amino]-3-(2-fluoro-4,5-dimethoxyphenyl)-2-propanoic Acid Methyl Ester is as an intermediate in the preparation of fluoro-labelled L-DOPA derivatives . This application is significant because:
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L-DOPA (levodopa) is a critical medication for Parkinson's disease treatment
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Fluorinated derivatives can offer improved pharmacokinetic properties
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The fluorine atom can serve as a bioisosteric replacement with enhanced metabolic stability
Research Tool in Medicinal Chemistry
Compounds with similar structural features serve as valuable research tools for:
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Structure-activity relationship (SAR) studies
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Development of peptidomimetics
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Investigation of amino acid transporters
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Probing enzyme mechanisms and protein interactions
Comparison with Similar Compounds
To better understand the unique properties and applications of 2-[(tert-Butoxycarbonyl)amino]-3-(2-fluoro-4,5-dimethoxyphenyl)-2-propanoic Acid Methyl Ester, it is valuable to compare it with structurally related compounds:
This comparison highlights how subtle structural variations can significantly affect the chemical properties and applications of these compounds .
Synthesis Strategies for Related Compounds
Understanding the synthesis of structurally similar compounds can provide insights into potential synthetic approaches for 2-[(tert-Butoxycarbonyl)amino]-3-(2-fluoro-4,5-dimethoxyphenyl)-2-propanoic Acid Methyl Ester. For example, the synthesis of (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid has been reported with yields ranging from 47.5% to 86% depending on the specific reaction conditions and coupling agents employed .
Key factors that influence the synthetic success include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume